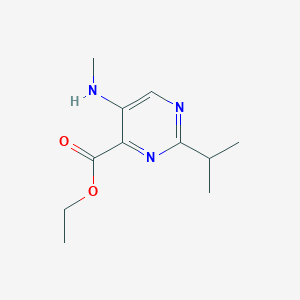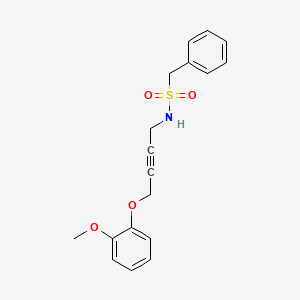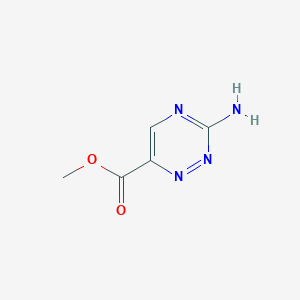
Methyl 3-amino-1,2,4-triazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a chemical compound with the CAS Number: 1831085-80-3 . It belongs to the class of compounds known as 1,2,4-triazines . The molecular weight of this compound is 154.13 .
Synthesis Analysis
The synthesis of triazines, including “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, often involves the use of cyanuric chloride and sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . A library of 3-amino-1,2,4-triazine derivatives has been designed and synthesized for PDK inhibitory activity .Molecular Structure Analysis
The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The InChI Code for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” is 1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) .Chemical Reactions Analysis
Triazines can enter into inverse electron-demand Diels–Alder reactions . Here, π-deficient triazines are used as dienes, while alkenes or alkynes with electron-donating substituents are used as dienophiles . Cycloaddition initiates a cascade of reactions including elimination of a nitrogen molecule or nitrile from the cycloadduct .Physical And Chemical Properties Analysis
“Methyl 3-amino-1,2,4-triazine-6-carboxylate” is a powder at room temperature .Scientific Research Applications
Synthesis of Tri-substituted Triazines
“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines. These compounds are known for their applications in different fields, including the production of herbicides and polymer photostabilisers .
Antitumor Properties
Some 1,3,5-triazines, which can be synthesized using “Methyl 3-amino-1,2,4-triazine-6-carboxylate”, display important biological properties. For example, hexamethylmelamine and 2-amino-4-morphlino-s-triazine are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
PDK1 Inhibitors
“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 3-amino-1,2,4-triazine-based compounds, which have been found to be selective PDK1 inhibitors with therapeutic potential in highly aggressive pancreatic ductal adenocarcinoma .
Antimicrobial Activity
The synthesized compounds from “Methyl 3-amino-1,2,4-triazine-6-carboxylate” have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Corrosion Inhibitor
“Methyl 3-amino-1,2,4-triazine-6-carboxylate” can be used in the synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine, which has been studied as a corrosion inhibitor for mild steel in HCl solution .
Mechanism of Action
Target of Action
Methyl 3-amino-1,2,4-triazine-6-carboxylate is a potent and subtype-selective inhibitor of Pyruvate Dehydrogenase Kinase (PDK) . PDK is an enzyme that plays a crucial role in the regulation of glucose metabolism and energy production in cells.
Mode of Action
The compound interacts with PDK, inhibiting its activity. This inhibition affects the enzyme’s ability to phosphorylate and inactivate the Pyruvate Dehydrogenase Complex (PDC), an essential component in the metabolic pathway that converts glucose into energy. As a result, the activity of PDC is increased, enhancing the conversion of glucose into energy .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 3-amino-1,2,4-triazine-6-carboxylate is glucose metabolism. By inhibiting PDK, the compound increases the activity of PDC, promoting the conversion of pyruvate, a product of glycolysis, into acetyl-CoA, a key molecule in the Krebs cycle (also known as the tricarboxylic acid cycle or TCA cycle). This shift in metabolism enhances the cell’s ability to produce energy from glucose .
Result of Action
The inhibition of PDK by Methyl 3-amino-1,2,4-triazine-6-carboxylate results in an increase in the activity of PDC, promoting the conversion of glucose into energy. This shift in metabolism can have various effects at the molecular and cellular levels, potentially influencing cell growth, proliferation, and survival .
Action Environment
The action of Methyl 3-amino-1,2,4-triazine-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s efficacy and stability could be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the compound’s action may also be influenced by the specific cellular environment, including the presence of other enzymes, the state of cellular energy metabolism, and the overall health and status of the cell .
Safety and Hazards
The safety information for “Methyl 3-amino-1,2,4-triazine-6-carboxylate” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, and respiratory tract .
properties
IUPAC Name |
methyl 3-amino-1,2,4-triazine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c1-11-4(10)3-2-7-5(6)9-8-3/h2H,1H3,(H2,6,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJKZSSKTWTNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-tert-butyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2966888.png)
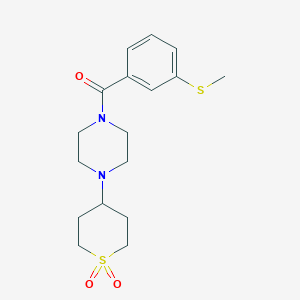
![2-{2-[(4-Methylbenzyl)sulfinyl]phenyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2966894.png)
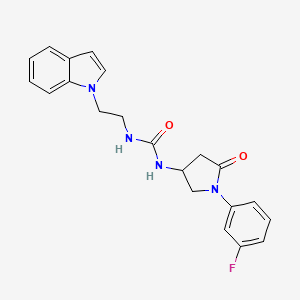
![2-Fluoro-N-[1-(4-methylbenzoyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2966896.png)
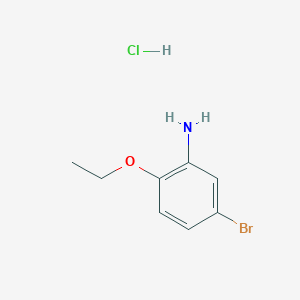
![[1-(Cyclobutylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2966899.png)
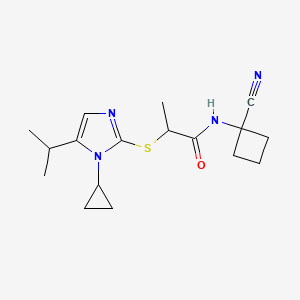
![7,8-dimethoxy-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2966903.png)
![(2S)-2-(3-Bicyclo[4.1.0]heptanyl)propanoic acid](/img/structure/B2966904.png)
